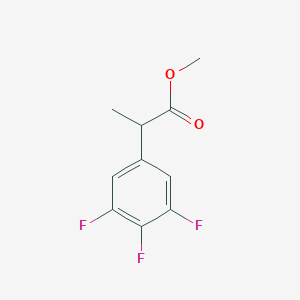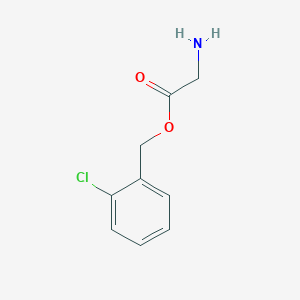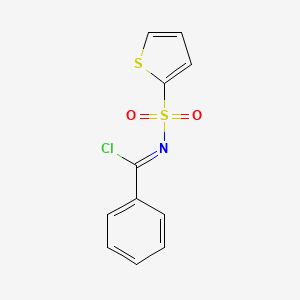
2,4-Dibromo-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5Br2NO4S It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions, and a sulfamoyl group is attached at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-sulfamoylbenzoic acid typically involves the bromination of 5-sulfamoylbenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 4th positions of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,4-diamino-5-sulfamoylbenzoic acid derivatives, while coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
2,4-Dibromo-5-sulfamoylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5-sulfamoylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluoro-5-sulfamoylbenzoic acid: Similar structure but with fluorine atoms instead of bromine.
2,4-Diiodo-5-sulfamoylbenzoic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,4-Dibromo-5-sulfamoylbenzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties, such as higher reactivity and different electronic effects compared to its chloro, fluoro, and iodo analogs. These properties make it a valuable compound for specific applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C7H5Br2NO4S |
|---|---|
Poids moléculaire |
358.99 g/mol |
Nom IUPAC |
2,4-dibromo-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5Br2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
Clé InChI |
NJWAUKHMSHZTLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)N)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)





![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
